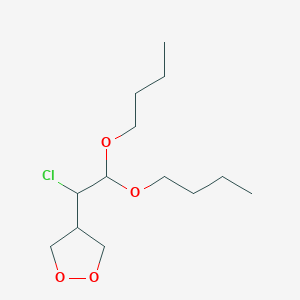![molecular formula C14H18N2 B14586002 1-[2-(2-Methylphenyl)butyl]-1H-imidazole CAS No. 61022-33-1](/img/structure/B14586002.png)
1-[2-(2-Methylphenyl)butyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methylphenyl)butyl]-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 2-methylphenyl group attached to a butyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be used to synthesize imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Methylphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(2-Methylphenyl)butyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various materials and chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenylimidazole
- 2-Methylimidazole
- 4,5-Diphenylimidazole
Uniqueness
1-[2-(2-Methylphenyl)butyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
61022-33-1 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-[2-(2-methylphenyl)butyl]imidazole |
InChI |
InChI=1S/C14H18N2/c1-3-13(10-16-9-8-15-11-16)14-7-5-4-6-12(14)2/h4-9,11,13H,3,10H2,1-2H3 |
Clé InChI |
DWHCBMNFWDZFGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1C=CN=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


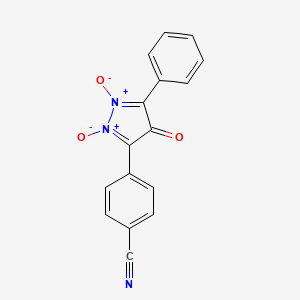
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
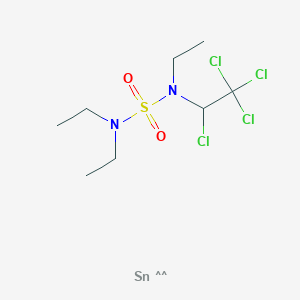

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
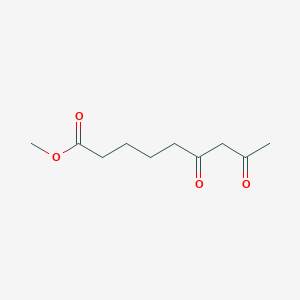
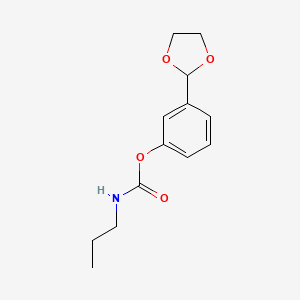
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

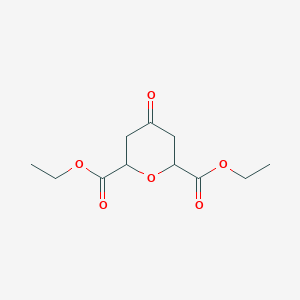

![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
